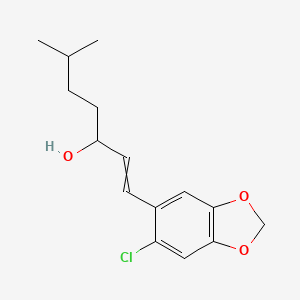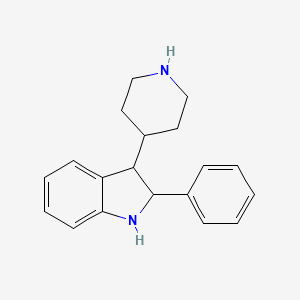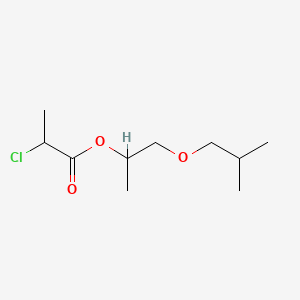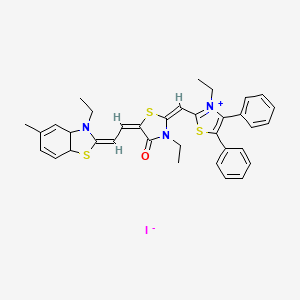
Glycine, N-acetyl-N-(trimethylsilyl)-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester: is a chemical compound with the molecular formula C10H23NO3Si2 and a molecular weight of 261.46552 g/mol . This compound is characterized by the presence of both acetyl and trimethylsilyl groups, which are commonly used in organic synthesis for protecting functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride in the presence of a base . The reaction proceeds through the formation of an intermediate silyl ether, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Reagents like fluoride ions (e.g., tetra-n-butylammonium fluoride) to remove the trimethylsilyl groups.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amino acids in peptide synthesis .
- Employed in the synthesis of complex organic molecules.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester involves the protection of functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at specific sites on the molecule . This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
- Glycine, N,N-bis(trimethylsilyl)-, trimethylsilyl ester
- Trimethylsilyl [bis(trimethylsilyl)amino]acetate
- Glycine, tris-TMS
Uniqueness: N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester is unique due to the presence of both acetyl and trimethylsilyl groups, which provide dual protection for functional groups. This dual protection is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Properties
Molecular Formula |
C10H23NO3Si2 |
|---|---|
Molecular Weight |
261.46 g/mol |
IUPAC Name |
trimethylsilyl 2-[acetyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C10H23NO3Si2/c1-9(12)11(15(2,3)4)8-10(13)14-16(5,6)7/h8H2,1-7H3 |
InChI Key |
VVWQARJVXPYDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)



![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)

![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)

